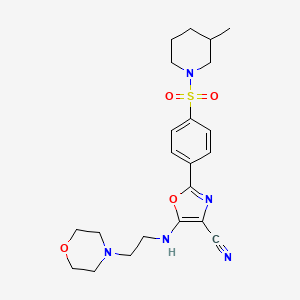

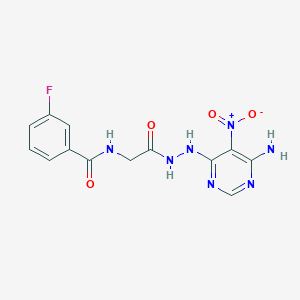

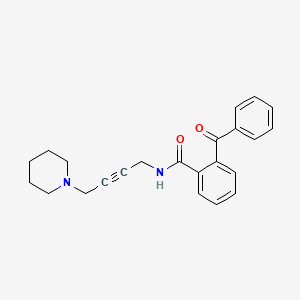

2-(Thiophene-2-carbonyl)-1-benzofuran-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The crystal structure of the thiosemicarbazide derivative 4-cyclohexyl-1-(thiophene-2-carbonyl)thiosemicarbazide (ChtcTSC), C12H17N3OS2, has been reported .

Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary widely. For example, Benzo[b]thiophene-2-carbonyl chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard .

科学的研究の応用

Synthesis of Heterocyclic Compounds

Research has explored the synthesis of complex heterocyclic compounds using thiophene and benzofuran derivatives. For instance, the synthesis of pyrrolobenzo[b]thieno[1,4]diazepines involves converting 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile into derivatives that serve as synthons for creating title compounds, indicating the utility of thiophene derivatives in synthesizing bioactive heterocycles (El-Kashef et al., 2007).

Development of Polymeric Materials

Novel hybrid polymers with thiophenylanilino and furanylanilino backbones have been reported. These materials were synthesized using monomers like bis-(4-heterocyclic-2-yl-phenyl)-aryl-amine, showcasing the incorporation of thiophene units into polymers for advanced material applications (Baldwin et al., 2008).

Antimicrobial and Analgesic Activities

The compound 2-Azidocarbonyl-3-chlorobenzo[b]thiophene has been utilized to synthesize carbamates, ureas, and semicarbazides, further processed into pyrazoles. These synthesized compounds were evaluated for their antimicrobial and analgesic activities, illustrating the potential of thiophene derivatives in medicinal chemistry (Kumara et al., 2009).

Catalysis and Synthesis Methods

Bifunctional catalysts containing a thiourea moiety have been applied in enantio- and diastereoselective Michael reactions of 1,3-dicarbonyl compounds to nitroolefins. This demonstrates the use of thiophene derivatives in catalysis to achieve high selectivity in synthetic chemistry (Okino et al., 2005).

Functional Material Synthesis

The preparation of functional benzofurans, benzothiophenes, and indoles via intramolecular Wittig reactions using ester, thioester, and amide functionalities highlights the versatility of thiophene and benzofuran derivatives in synthesizing functional materials for various applications (Syu et al., 2011).

作用機序

Target of Action

Thiophene derivatives have been known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, it’s plausible that this compound may interact with a range of biological targets.

Mode of Action

Some furan- and thiophene-2-carbonyl amino acid derivatives have been shown to inhibit factor inhibiting hypoxia-inducible factor-1 (fih-1), which can activate hypoxia-inducible factor-α (hif-α) . This suggests that 2-(Thiophene-2-carbonyl)-1-benzofuran-3-amine might interact with its targets in a similar manner.

Biochemical Pathways

HIF-α is a major transcription factor that orchestrates the cellular response to hypoxia, leading to the induction of a series of anti-hypoxic proteins .

Result of Action

The activation of hif-α through the inhibition of fih-1 can protect cells during exposure to hypoxic conditions . This suggests that this compound might have potential therapeutic applications in conditions associated with hypoxia.

Safety and Hazards

特性

IUPAC Name |

(3-amino-1-benzofuran-2-yl)-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2S/c14-11-8-4-1-2-5-9(8)16-13(11)12(15)10-6-3-7-17-10/h1-7H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POWVVEYISURNNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=CS3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

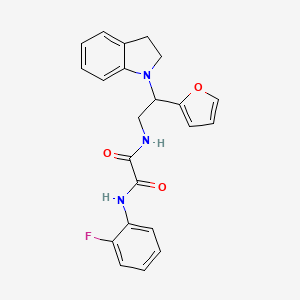

![N-benzyl-2-[4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]quinazolin-2-yl]sulfanylacetamide](/img/structure/B2916391.png)

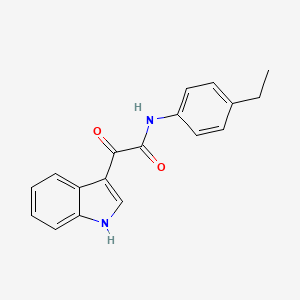

![2-((3-chlorobenzyl)thio)-3-ethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2916395.png)

![1-methyl-9-phenyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

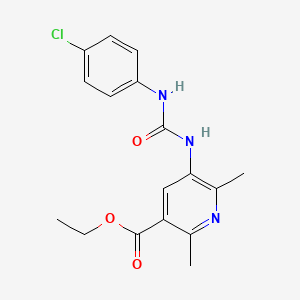

![6-tert-butyl-2-{[1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2916403.png)

![Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-thiophen-2-yl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2916407.png)